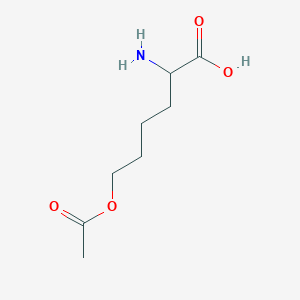
1-(3,5-Dimethoxyphenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)cyclobutanamine ist eine chemische Verbindung mit der Summenformel C12H17NO2 und einem Molekulargewicht von 207,27 g/mol. Es ist durch das Vorhandensein eines Cyclobutanamin-Kerns gekennzeichnet, der mit einer 3,5-Dimethoxyphenylgruppe substituiert ist.
Vorbereitungsmethoden
Die Synthese von 1-(3,5-Dimethoxyphenyl)cyclobutanamine kann über verschiedene synthetische Wege erfolgen. Ein häufiges Verfahren beinhaltet die Suzuki–Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion verwendet typischerweise Organoboran-Reagenzien und Palladiumkatalysatoren unter milden und funktionellen Gruppen tolerierenden Bedingungen. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, können je nach gewünschtem Ertrag und Reinheit des Produkts variieren.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Aminogruppe mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen eingesetzt werden.
Biologie: Diese Verbindung kann in Studien verwendet werden, die sich mit Enzyminteraktionen und Stoffwechselwegen befassen.
Medizin: Die Forschung zu ihren möglichen pharmakologischen Eigenschaften, wie z. B. ihre Auswirkungen auf Neurotransmittersysteme, ist im Gange.
Industrie: Obwohl es in industriellen Anwendungen nicht weit verbreitet ist, kann es bei der Entwicklung neuer Materialien oder chemischer Verfahren eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Verbindung bindet an diese Zielstrukturen und führt zu einer Reihe von biochemischen Ereignissen, die zu den beobachteten Wirkungen führen. Die genauen Wege und molekularen Zielstrukturen sind noch Gegenstand der Forschung, aber es wird vermutet, dass sie Neurotransmittersysteme und andere zelluläre Prozesse beeinflussen .
Analyse Chemischer Reaktionen
1-(3,5-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.
Industry: While not widely used in industrial applications, it can be employed in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethoxyphenyl)cyclobutanamine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(3,4-Dimethoxyphenyl)cyclobutanamine: Ähnliche Struktur, aber mit unterschiedlichen Substitutionssmustern am Phenylring.
1-(3,5-Dimethoxyphenyl)cyclopropanamine: Eine kleinere Ringstruktur, die zu unterschiedlichen chemischen Eigenschaften und Reaktivität führen kann.
1-(3,5-Dimethoxyphenyl)cyclohexanamine: Eine größere Ringstruktur, die möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Ringgröße und Substitutionsmuster, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen können .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
YBRYDEFUHPHFDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2(CCC2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate](/img/structure/B11728334.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate](/img/structure/B11728363.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)


![2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11728386.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11728394.png)

